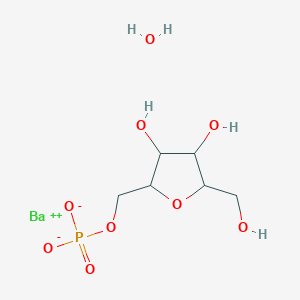
D-Mannitol, 2,5-anhydro-, 1-(dihydrogen phosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Mannitol, 2,5-anhydro-, 1-(dihydrogen phosphate): is a derivative of D-mannitol, a sugar alcohol. This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications. It is often used in research due to its ability to mimic certain metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of D-Mannitol, 2,5-anhydro-, 1-(dihydrogen phosphate) typically involves the dehydration of D-mannitol. This process can be catalyzed by strong acids under controlled heating conditions . The reaction conditions must be carefully monitored to ensure the correct formation of the anhydro compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale dehydration reactions using advanced catalytic systems to optimize yield and purity. The process is designed to be efficient and scalable, ensuring consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: D-Mannitol, 2,5-anhydro-, 1-(dihydrogen phosphate) can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, D-Mannitol, 2,5-anhydro-, 1-(dihydrogen phosphate) is used as a reagent in various synthetic processes. Its unique structure allows it to participate in reactions that are not feasible with other compounds .
Biology: In biological research, this compound is used to study metabolic pathways. It can act as an inhibitor of certain enzymes, providing insights into their functions and mechanisms .
Medicine: In medicine, D-Mannitol, 2,5-anhydro-, 1-(dihydrogen phosphate) is investigated for its potential therapeutic effects. It has been studied for its ability to modulate metabolic processes and its potential use in treating metabolic disorders .
Industry: Industrially, this compound is used in the production of various chemicals and pharmaceuticals. Its ability to undergo specific reactions makes it valuable in the synthesis of complex molecules .
Mechanism of Action
The mechanism of action of D-Mannitol, 2,5-anhydro-, 1-(dihydrogen phosphate) involves its phosphorylation in the liver, which decreases available ATP and signals eating behavior in rats through a vagal nerve mechanism . This compound inhibits gluconeogenesis and glycogenolysis, leading to increased food intake in animal models .
Comparison with Similar Compounds
2,5-Anhydro-D-mannitol: A closely related compound with similar properties and applications.
1,5-Anhydro-D-mannitol: Another isomer used as a control in various experiments.
Uniqueness: D-Mannitol, 2,5-anhydro-, 1-(dihydrogen phosphate) is unique due to its specific phosphorylation and its ability to modulate metabolic pathways in a way that other similar compounds do not. Its distinct mechanism of action and applications in research and industry set it apart from other anhydro-mannitol derivatives .
Properties
Molecular Formula |
C6H13BaO9P |
|---|---|
Molecular Weight |
397.46 g/mol |
IUPAC Name |
barium(2+);[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl phosphate;hydrate |
InChI |
InChI=1S/C6H13O8P.Ba.H2O/c7-1-3-5(8)6(9)4(14-3)2-13-15(10,11)12;;/h3-9H,1-2H2,(H2,10,11,12);;1H2/q;+2;/p-2 |
InChI Key |
JMWHUNDRKJYXKO-UHFFFAOYSA-L |
Canonical SMILES |
C(C1C(C(C(O1)COP(=O)([O-])[O-])O)O)O.O.[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-6-methylaniline](/img/structure/B12078055.png)

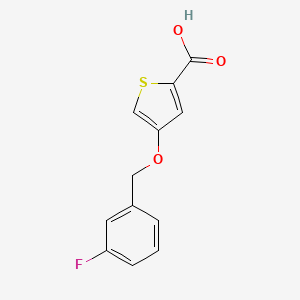
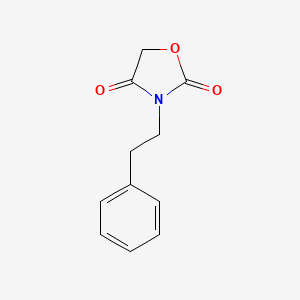
![[hydroxy-[[5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B12078085.png)
![[2-Benzoyloxy-3-(4-oxo-3-phenylmethoxy-5-prop-2-enyloxolan-2-yl)propyl] benzoate](/img/structure/B12078092.png)
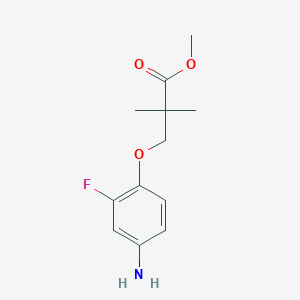
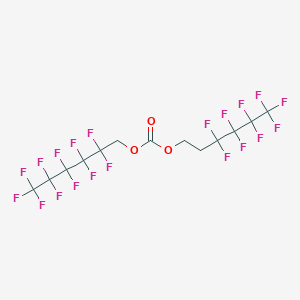

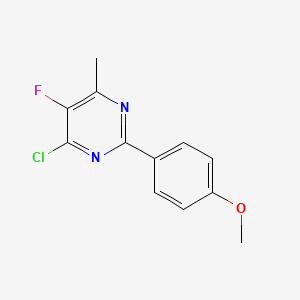
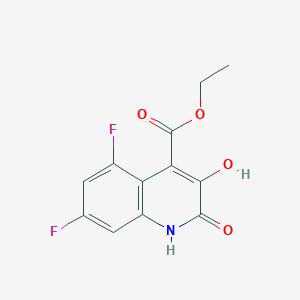
![3-Chloroimidazo[1,5-a]pyrimidine](/img/structure/B12078128.png)
